molecular formula C18H17N3O3S B12141244 1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Cat. No.: B12141244
M. Wt: 355.4 g/mol
InChI Key: BXDAPDYJCYCFFK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-ethoxyphenyl group at position 1 and a sulfanyl-linked 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety at position 2. This structural framework is analogous to pharmacologically active oxadiazole derivatives, which are known for anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-1-one

InChI

InChI=1S/C18H17N3O3S/c1-3-23-15-6-4-13(5-7-15)16(22)12(2)25-18-21-20-17(24-18)14-8-10-19-11-9-14/h4-12H,3H2,1-2H3

InChI Key

BXDAPDYJCYCFFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)SC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridinyl group: This step often involves a coupling reaction between the oxadiazole intermediate and a pyridine derivative.

    Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the ethoxyphenyl group is introduced to the intermediate compound.

    Final assembly: The final step involves the formation of the propanone moiety, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ethoxyphenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to different heterocyclic compounds.

Scientific Research Applications

1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and pyridinyl group are often involved in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Table 1: Comparison of Key Oxadiazole Derivatives

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Biological Activities / Findings References
1-(4-Ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one 4-Ethoxyphenyl, pyridin-4-yl 383.42* Hypothesized anti-inflammatory activity (based on analog 4b: 63.35% inhibition in carrageenan assay)
1-(4-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (441289-32-3) 4-Nitrophenyl, pyridin-4-yl 354.34 Commercial availability; nitro group may enhance reactivity but reduce solubility
2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (C292-0174) 4-Ethoxyphenyl, 4-phenylpiperazine 424.52 Likely CNS-targeted activity due to phenylpiperazine; higher molecular weight
1-(4-Methylphenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone (477857-02-6) 4-Methylphenyl, 4-CF₃-phenyl 378.35 Enhanced metabolic stability and lipophilicity from CF₃ group
3-[5-(2-Acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4d) 2-Acetoxyphenyl, 4-phenoxyphenyl 434.45 65.63% anti-inflammatory activity (carrageenan assay)
8q (N-substituted acetamide) Indol-3-ylmethyl, 4-chlorophenylsulfonyl 428.50 α-Glucosidase inhibition (IC₅₀ = 49.71 µM)

*Calculated based on molecular formula.

Key Observations

Anti-inflammatory Activity: The target compound shares structural similarity with compound 4b (63.35% inhibition), which contains a pyridinyl-oxadiazole-thioether linkage but fused to a benzimidazole instead of a propanone . Derivatives like 4d (65.63% inhibition) and 4i (62.50% inhibition) highlight the importance of electron-donating substituents (e.g., acetoxy, dimethoxy) on aryl groups for anti-inflammatory effects .

Enzyme Inhibition :

  • Pyridinyl-oxadiazole derivatives exhibit variable enzyme interactions. For example, compound 8q (α-glucosidase IC₅₀ = 49.71 µM) outperforms some analogs due to its indole and sulfonyl groups , whereas the target compound’s pyridine ring may facilitate metal coordination in enzyme active sites.

Pharmacokinetic Properties :

  • The ethoxy group in the target compound balances lipophilicity and solubility, whereas trifluoromethyl (CF₃) in 477857-02-6 increases metabolic stability but may reduce aqueous solubility . Nitro groups (e.g., 441289-32-3 ) improve reactivity but often hinder bioavailability .

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